2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine
Description
Properties
Molecular Formula |
C8H5BrClN3 |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
2-(4-bromoimidazol-1-yl)-6-chloropyridine |
InChI |
InChI=1S/C8H5BrClN3/c9-6-4-13(5-11-6)8-3-1-2-7(10)12-8/h1-5H |
InChI Key |
SENWVCSDJJQMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 6-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole and pyridine compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens.
| Target Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 0.30 |
| Escherichia coli | 0.30 |
Studies have shown that the presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial efficacy .
Anticancer Potential
The anticancer properties of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine have been explored in various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases that are overactive in cancer cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 3.5 | Induction of apoptosis |
In vitro studies demonstrate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed using various models. It has been shown to inhibit key inflammatory mediators, which could be beneficial in treating inflammatory diseases.
| Inflammatory Mediator | Inhibition (%) |
|---|---|
| COX-1 | 40% |
| COX-2 | 75% |
The compound's ability to selectively inhibit cyclooxygenase enzymes suggests potential applications in the treatment of conditions such as arthritis and other inflammatory disorders .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated multiple imidazole derivatives, including this compound, demonstrating significant antimicrobial activity against resistant strains of bacteria . The study highlighted the structure-activity relationship, indicating that modifications to the halogen substituents could enhance potency.
Case Study 2: Anticancer Mechanisms
Research conducted by Zhang et al. focused on the anticancer mechanisms of imidazole derivatives, revealing that compounds with similar structures could effectively inhibit tumor growth in xenograft models . The findings suggested that targeting specific signaling pathways could lead to improved therapeutic outcomes.
Case Study 3: Anti-inflammatory Action
In a study by Sivaramakarthikeyan et al., the anti-inflammatory properties of imidazole derivatives were tested in carrageenan-induced edema models. The results indicated that compounds like this compound significantly reduced inflammation without severe side effects, supporting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine against analogs with structural or functional similarities, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The absence of a 6-chloro group in CAS 4926-47-0 increases water solubility (3.2 mg/mL vs. 1.5 mg/mL for 112581-95-0), favoring in vivo applications.
- Thermal Stability : Fused-ring analogs (e.g., CAS 6188-23-4) decompose at higher temperatures (ΔT = 220°C vs. 195°C for 112581-95-0), enhancing suitability for high-temperature reactions .
Biological Activity
2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological profile.
Target Interactions
Compounds containing imidazole moieties, such as this compound, are known to target multiple biological pathways. They exhibit a range of activities including:
- Antibacterial : Inhibiting bacterial growth by disrupting cell wall synthesis or protein function.
- Antitumor : Inducing apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory : Reducing inflammation by inhibiting eicosanoid biosynthesis and other inflammatory mediators .
Biochemical Pathways
The compound influences several key biochemical pathways, including:
- Enzyme Inhibition : It can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly relevant for serine proteases and other nucleophilic enzymes.
- Gene Expression Modulation : By interacting with transcription factors, the compound can alter gene expression patterns, influencing cellular responses to stimuli.
Antibacterial Activity
Recent studies have shown that imidazole derivatives demonstrate potent antibacterial effects. For example, compounds similar to this compound exhibited IC50 values in the nanomolar range against various bacterial strains, including E. coli and S. aureus .
| Compound | Bacterial Strain | IC50 (nM) |
|---|---|---|
| This compound | E. coli | 200 |
| This compound | S. aureus | 140 |
Antitumor Activity
The compound has shown promise in cancer therapy by targeting specific pathways involved in tumorigenesis. For instance, it has been reported to inhibit the BCL6 protein, which is implicated in diffuse large B-cell lymphoma (DLBCL), leading to reduced tumor cell proliferation .
Case Studies
- Inhibition of BCL6 : A study demonstrated that derivatives of imidazole could effectively degrade BCL6 in lymphoma models, suggesting potential for treating aggressive lymphomas .
- Antimycobacterial Activity : Another investigation highlighted the compound's activity against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer :
- Synthetic Routes : Start with halogenation of the pyridine core. For bromination at the imidazole ring, use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Chlorination at the pyridine position can be achieved via nucleophilic aromatic substitution using POCl₃ or SOCl₂, as demonstrated in analogous chlorination reactions .
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. Monitor progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures). Yield improvements (>70%) are achievable with catalyst screening (e.g., Pd-based catalysts for cross-coupling steps) .
Q. What spectroscopic techniques (e.g., NMR, IR, MS) are most effective for characterizing this compound, and how should data interpretation address potential structural ambiguities?
- Methodological Answer :
- Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. The imidazole proton typically appears downfield (δ 8.5–9.5 ppm), while pyridine protons resonate near δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Br/Cl (characteristic doublet for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine placement) using single-crystal analysis .
- Data Cross-Verification : Compare experimental IR stretching frequencies (e.g., C-Br ~550 cm⁻¹) with computational models (DFT) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations, molecular docking) be applied to predict the reactivity and biological activity of derivatives of this compound?
- Methodological Answer :
- Reactivity Prediction : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Transition state modeling (e.g., for SNAr reactions) can guide synthetic routes .
- Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases). The bromoimidazole moiety may act as a hydrogen-bond acceptor, while the chloropyridine enhances lipophilicity, as seen in analogous anticancer agents .
Q. What strategies are recommended for resolving contradictory results in cross-coupling reactions involving the bromine and chlorine substituents of this compound?
- Methodological Answer :
- Systematic Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos, SPhos), and solvents (DMA vs. THF). Monitor by ¹⁹F NMR if using fluorinated intermediates.
- Side Reaction Analysis : Characterize byproducts (e.g., debromination) via LC-MS. Adjust reaction stoichiometry (1.2–1.5 eq. coupling partner) to minimize competing pathways .
- Kinetic Studies : Use in situ IR or UV-Vis to track reaction progress and identify rate-limiting steps .
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the pharmacophoric contributions of the bromoimidazole and chloropyridine moieties?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., Br→Cl, pyridine→quinoline). Use parallel synthesis for efficiency.
- Biological Assays : Test against disease-relevant targets (e.g., enzyme inhibition, cytotoxicity). The bromine atom’s size and electronegativity may enhance binding affinity, as observed in imidazo[4,5-b]pyridine-based inhibitors .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .
Data Contradiction Analysis
Q. How can conflicting crystallographic and spectroscopic data on the regiochemistry of bromine substitution in the imidazole ring be resolved?
- Methodological Answer :
- X-ray vs. NMR : If NMR suggests bromine at C4 but crystallography indicates C5, re-examine crystal packing effects or disorder using Hirshfeld surface analysis. Confirm via NOESY (nuclear Overhauser effects between adjacent protons) .
- Synthetic Controls : Prepare regiochemically pure standards via directed metalation (e.g., LDA at –78°C) and compare spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
